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molecular formula C5H5BrF2N2 B1521858 4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole CAS No. 1089212-38-3

4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole

Cat. No. B1521858
M. Wt: 211.01 g/mol
InChI Key: VXYWCTANPTZYGM-UHFFFAOYSA-N
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Patent
US08153820B2

Procedure details

At 25° C., bromine (Br2, 3 g) was added dropwise to a solution of 3-difluoromethyl-N-methylpyrazole (2.0 g) in methylene chloride (80 ml). The reaction mixture was stirred for a total of 22 h at 25° C., and aqueous sodium thiosulfate solution (0.1 M, 210 ml) was then added. After phase separation, the organic phase was freed from the solvent under reduced pressure (40° C./5 mbar). Part of the residue obtained (2.4 g of 2.8 g) was separated by column chromatography (SiO2, ethyl acetate/cyclohexane 1:6). 4-bromo-3-difluoromethyl-1-methylpyrazole was isolated in an amount of 1.4 g.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
sodium thiosulfate
Quantity
210 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.[F:3][CH:4]([F:11])[C:5]1[CH:9]=[CH:8][N:7]([CH3:10])[N:6]=1.S([O-])([O-])(=O)=S.[Na+].[Na+]>C(Cl)Cl>[Br:1][C:9]1[C:5]([CH:4]([F:11])[F:3])=[N:6][N:7]([CH3:10])[CH:8]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrBr
Name
Quantity
2 g
Type
reactant
Smiles
FC(C1=NN(C=C1)C)F
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
sodium thiosulfate
Quantity
210 mL
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for a total of 22 h at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After phase separation
CUSTOM
Type
CUSTOM
Details
was freed from the solvent under reduced pressure (40° C./5 mbar)
CUSTOM
Type
CUSTOM
Details
Part of the residue obtained (2.4 g of 2.8 g)
CUSTOM
Type
CUSTOM
Details
was separated by column chromatography (SiO2, ethyl acetate/cyclohexane 1:6)

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
BrC=1C(=NN(C1)C)C(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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